molecular formula C15H15N B12948019 (S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline

(S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12948019
M. Wt: 209.29 g/mol
InChI Key: OSZMNJRKIPAVOS-HNNXBMFYSA-N
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Description

(S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline is a chiral isoquinoline derivative that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its tetrahydroisoquinoline core, which is a common structural motif in many natural products and pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline ring system. The stereochemistry of the product can be controlled by using chiral catalysts or starting materials.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Pictet-Spengler reactions with optimized reaction conditions to ensure high yield and enantiomeric purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding isoquinoline derivative.

    Reduction: Reduction reactions can convert the compound into its fully saturated tetrahydroisoquinoline form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring or the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine, and nucleophilic substitution using alkyl halides.

Major Products: The major products formed from these reactions include substituted isoquinolines, fully saturated tetrahydroisoquinolines, and various functionalized derivatives.

Scientific Research Applications

(S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It has potential therapeutic applications in the treatment of neurological disorders and as an analgesic.

    Industry: The compound is utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain.

Comparison with Similar Compounds

    ®-4-Phenyl-1,2,3,4-tetrahydroisoquinoline: The enantiomer of the compound with different stereochemistry.

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without the phenyl group.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups on the aromatic ring.

Uniqueness: (S)-4-Phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific stereochemistry and the presence of the phenyl group, which imparts distinct biological and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

(4S)-4-phenyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C15H15N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-9,15-16H,10-11H2/t15-/m0/s1

InChI Key

OSZMNJRKIPAVOS-HNNXBMFYSA-N

Isomeric SMILES

C1[C@H](C2=CC=CC=C2CN1)C3=CC=CC=C3

Canonical SMILES

C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3

Origin of Product

United States

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